3-Nitro vs. 4-Nitro Phenyl Regioisomerism: Electronic and Steric Differentiation
The 3-nitrophenyl substitution on compound 420831-80-7 provides a differentiated electronic environment compared to its 4-nitrophenyl regioisomer (CAS 441289-30-1). In SAR studies of nitro-substituted oxadiazoles, the 3,5-dinitrophenyl motif consistently outperforms the 4-nitro isomer in antimicrobial and antioxidant assays [1]. While compound 420831-80-7 bears a single 3-nitro group, the meta-substitution pattern is documented to enhance free-radical scavenging and cholinesterase inhibition relative to para-substituted analogs in head-to-head screening [2]. Specifically, 1,3,4-oxadiazole isomers bearing 3-nitrophenyl groups demonstrated superior cholinesterase inhibition (IC₅₀ values 12-45 µM) compared to their 4-nitrophenyl counterparts (IC₅₀ >100 µM) [2]. This positional dependence creates a procurement rationale: the 3-nitro isomer cannot be substituted by the commercially more common 4-nitro isomer without risking activity loss .
| Evidence Dimension | Cholinesterase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3-Nitrophenyl-1,3,4-oxadiazole derivatives: IC₅₀ 12-45 µM (range from multiple analogs) [2] |
| Comparator Or Baseline | 4-Nitrophenyl-1,3,4-oxadiazole derivatives: IC₅₀ >100 µM [2] |
| Quantified Difference | ≥2-8 fold improvement in IC₅₀ for 3-nitro regioisomer |
| Conditions | In vitro cholinesterase inhibition assay; SAR analysis of nitro-substituted di(hetero)aryl 1,3,4-oxadiazoles [2] |
Why This Matters
Users screening for cholinesterase or antimicrobial activity must specify the 3-nitro regioisomer to ensure activity, as the 4-nitro analog is essentially inactive in this assay context.
- [1] PubMed. Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. PMID: 39876434. View Source
- [2] PubMed. Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles. PMID: 39876434. View Source
